3-Methoxy-1-phenyl-1H-isoindole
Description
Properties
CAS No. |
25365-84-8 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-methoxy-1-phenyl-1H-isoindole |
InChI |
InChI=1S/C15H13NO/c1-17-15-13-10-6-5-9-12(13)14(16-15)11-7-3-2-4-8-11/h2-10,14H,1H3 |
InChI Key |
LTGOWYYXVFBQIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 1 Phenyl 1h Isoindole and Its Precursors
Direct Synthetic Routes to 3-Methoxy-1-phenyl-1H-isoindole
Direct synthetic approaches to this compound are centered on the formation and subsequent conversion of a key precursor, 3-Methoxy-1-phenyl-1H-isoindolium trifluoromethanesulfonate (B1224126).
Conversion from 3-Methoxy-1-phenyl-1H-isoindolium Trifluoromethanesulfonate
The synthesis of this compound can be achieved through the deprotonation of its stable precursor, 3-Methoxy-1-phenyl-1H-isoindolium trifluoromethanesulfonate. Isoindolium salts are known to be precursors to isoindoles, which can be generated in situ for subsequent reactions. Protonation of an isoindole is known to occur at the 1-position, yielding an isolable isoindolium salt. The deprotonation of such stable precursors leads to the generation of the reactive isoindole in solution. While the specific conversion of 3-Methoxy-1-phenyl-1H-isoindolium trifluoromethanesulfonate to this compound is a logical synthetic step, detailed experimental procedures for this exact transformation are not extensively documented in the reviewed literature. However, the general principle of deprotonating an isoindolium salt to form the corresponding isoindole is a recognized strategy in isoindole chemistry.
Optimisation of Reaction Conditions and Yields
General Approaches to the 1H-Isoindole Scaffold Relevant to this compound
The construction of the 1H-isoindole core is a challenging endeavor due to the inherent propensity of these compounds to isomerize into more stable aromatic isoindoles. acs.org Nevertheless, several catalytic strategies have been developed that are relevant to the synthesis of substituted 1H-isoindoles like this compound.
Catalytic Strategies for 1H-Isoindole Formation
Modern synthetic methods often employ transition metal catalysts to facilitate the efficient construction of complex heterocyclic frameworks. Rhodium and ruthenium catalysts have proven particularly effective in the synthesis of isoindole derivatives.
Rhodium catalysts have been successfully employed in cascade reactions to generate the 1H-isoindole motif, leading to a significant increase in molecular complexity. acs.org One such process involves the reaction of a rhodium vinylcarbene with a nitrile, which triggers the formation of a nitrile ylide with extended conjugation. acs.org This intermediate can then undergo a series of transformations, including electrocyclization and subsequent shifts, to form the fused 1H-isoindole structure. acs.org The reaction conditions for these cascade processes can be optimized, with factors such as temperature being pivotal in controlling the reaction's outcome. acs.org For instance, lowering the temperature has been shown to be crucial in some rhodium-catalyzed reactions for the selective formation of the desired isoindole-containing product. acs.org The scope of these reactions has been explored with various substrates, including those with electron-donating groups like a methoxy (B1213986) group, which have been shown to provide excellent yields. acs.org
Table 1: Examples of Rhodium-Catalyzed Synthesis of 1H-Isoindole Derivatives
| Catalyst | Reactants | Product | Yield | Reference |
| [Rh₂(esp)₂] | Propargyl diazoacetate and Benzonitrile | Azaspirocyclic compound with 1H-isoindole core | Not specified | acs.org |
| [Rh₂(OAc)₄] | Styryl diazo compound and Nitrile | Tricyclic 2-benzazepines (related structure) | Not specified | acs.org |
This table is illustrative and based on general findings in the cited literature. Specific yields for this compound are not provided.
Ruthenium(II) catalysts have been utilized in the efficient synthesis of 1H-isoindoles through the cyclization of benzimidates with alkenes. organic-chemistry.org This methodology is notable for being an oxidant-free process and exhibits high compatibility with a variety of functionalized activated and unactivated olefins. organic-chemistry.org The proposed mechanism for this transformation involves C-H activation, 1,2-insertion, and β-hydride elimination, followed by an aza-Michael addition. organic-chemistry.org This approach provides a valuable route to a diverse range of 1H-isoindole derivatives in good to excellent yields. organic-chemistry.org
Table 2: Ruthenium-Catalyzed Synthesis of 1H-Isoindole Derivatives
| Catalyst | Reactants | Product | Yield | Reference |
| Ru(II) complex | Benzimidate and Alkene | 1H-Isoindole derivative | Decent to excellent | organic-chemistry.org |
This table represents a general approach; specific data for this compound is not available in the cited source.
Cyclization via Iodoamination of 2-Vinylbenzylidenamines
An efficient method for constructing the 1H-isoindole framework is through the iodine-mediated cyclization of 2-vinylbenzylidenamine derivatives. clockss.org This process involves the reaction of 2-lithiostyrene derivatives with various nitriles to form the 2-vinylbenzylidenamine precursors in situ. These precursors are then treated with iodine, which induces an electrophilic cyclization. clockss.org
The mechanism is a rare example of cyclization initiated by the attack of an imino nitrogen onto an iodonium (B1229267) ion. clockss.org This iodoamination reaction furnishes 3-aryl(or alkyl)-1-iodomethyl-1H-isoindole derivatives in good yields. The resulting iodomethyl group can be subsequently displaced to introduce other functionalities. clockss.org
The general scheme for this synthesis starts from 2-bromostyrene (B128962) derivatives, which undergo a bromine-lithium exchange to generate the reactive 2-lithiostyrene species. Reaction with a nitrile, followed by aqueous workup, yields the imine derivative which is cyclized without purification. clockss.org
Data compiled from an iodine-mediated cyclization study. clockss.org
1,3-Dipolar Cycloaddition Methodologies for Isoindole Synthesis
The 1,3-dipolar cycloaddition is a powerful and convergent strategy for the synthesis of isoindole and isoindoline (B1297411) derivatives. mdpi.comthieme-connect.com This method typically involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile.
Azomethine ylides can be generated in situ from various precursors. For instance, the decarboxylative condensation of α-amino acids with isatins is a common method to produce isatin-derived azomethine ylides. mdpi.com These ylides can then react with a range of dipolarophiles, such as maleimides, to construct complex N-fused pyrrolidinyl-dispirooxindoles, which contain a hydrogenated isoindole core. mdpi.com The reaction often proceeds with high efficiency and diastereoselectivity. mdpi.com
Another approach involves the reaction of N-alkyl azomethine ylides with polynitrobenzenes, which act as the dipolarophile component. thieme-connect.com This reaction leads to the formation of functionalized nitroisoindoles in a single step. The cycloaddition occurs regioselectively at the C–C bond of the aromatic ring that is activated by an adjacent nitro group. thieme-connect.com
Furthermore, an iodine-induced 1,3-dipolar cycloaddition has been developed for the synthesis of benzo[f]isoindole-1,3-dicarboxylates from quinones and N-substituted amino esters. acs.org This one-pot protocol provides a novel strategy for accessing interesting isoindole structures that can serve as building blocks for natural products. acs.org
Table 2: 1,3-Dipolar Cycloaddition Reactions for Isoindole Scaffolds
| 1,3-Dipole Source | Dipolarophile | Product Type | Yield |
|---|---|---|---|
| Isatins + α-Amino Acids | Maleimides | N-Fused Pyrrolidinyl-dispirooxindoles | 76-95% mdpi.com |
| N-Alkyl Azomethine Ylides | Di- and Trinitrobenzenes | Nitroisoindoles | 32-58% thieme-connect.com |
| N-Substituted Amino Esters | Quinones | Benzo[f]isoindole-1,3-dicarboxylates | Good to Excellent acs.org |
Intramolecular Annulation Reactions Leading to Related Scaffolds
Intramolecular annulation reactions provide a pathway to various heterocyclic scaffolds related to the isoindole core, such as isoindolinones and indolines. rsc.orgresearchgate.net These reactions involve the formation of a new ring by creating bonds between atoms within the same molecule.
One such method is an N-bromosuccinimide (NBS)-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides. This reaction proceeds under mild conditions to divergently synthesize fused- and spirocyclic indoline (B122111) compounds. rsc.org The substitution pattern on the indole (B1671886) ring, particularly at the C2-position, significantly influences the reaction's outcome. rsc.org
Photoinduced intramolecular annulation offers another route. For example, 3,4-diphenyl-3-pyrrolin-2-ones can undergo an oxidant- and photocatalyst-free annulation upon irradiation to yield polycyclic-fused isoindolinone derivatives. researchgate.net This dehydrogenative annulation process is atom-economic and environmentally friendly, proceeding through steps like 6π-electrocyclization. researchgate.net
While these methods may not directly yield 1H-isoindoles, the resulting isoindolinone and indoline scaffolds are structurally related and represent important classes of nitrogen-containing heterocycles.
Table 3: Examples of Intramolecular Annulation for Related Heterocycles
| Starting Material | Reagent/Condition | Product Scaffold |
|---|---|---|
| 3-(1H-indol-3-yl)-N-alkoxypropanamide | NBS, base | Fused- and Spirocyclic Indolines rsc.org |
Stereochemical and Regiochemical Control in 1H-Isoindole Synthesis
Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like substituted 1H-isoindoles. The synthetic methodologies discussed often exhibit inherent selectivity, which can be exploited to obtain specific isomers.
In the context of 1,3-dipolar cycloadditions, the regioselectivity is often dictated by the electronic properties of the dipole and dipolarophile. For instance, in the reaction of azomethine ylides with nitrobenzenes, the cycloaddition occurs regioselectively at the aromatic C-C bond activated by the ortho-nitro group. thieme-connect.com Diastereoselectivity is also a key feature, with many three-component 1,3-dipolar cycloaddition reactions affording products with excellent diastereomeric ratios (e.g., >99:1 dr). mdpi.com
The iodoamination of 2-vinylbenzylidenamines for the synthesis of 1H-isoindoles is another example where the reaction pathway is highly controlled, leading to a specific constitutional isomer. clockss.orgcrossref.org The electrophilic attack of the iodine on the vinyl group and the subsequent intramolecular cyclization by the imine nitrogen dictates the final structure. clockss.org
Intramolecular annulation reactions can also be designed to control the formation of specific isomers. The substitution on the starting material can direct the cyclization pathway, leading to either fused or spirocyclic products in the NBS-induced annulation of indole derivatives. rsc.org Recent advances in gold- and rhodium-catalyzed reactions have also enabled complex cascades, such as the trifunctionalization of a nitrile moiety, to construct the 1H-isoindole core with high complexity and control. acs.org In these reactions, precise control over the sequence of bond-forming events is crucial to achieving the desired intricate polycyclic structure. acs.org
Reactivity and Mechanistic Aspects of 3 Methoxy 1 Phenyl 1h Isoindole and Analogues
Fundamental Reactivity Profile of the 1H-Isoindole Ring System
The isoindole ring system is a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring. chim.it Unlike its more stable isomer, indole (B1671886), the nitrogen atom in isoindole is not directly bonded to the benzene ring. chim.it This structural arrangement gives rise to two principal tautomers: the 1H-isoindole (also known as isoindolenine) and the 2H-isoindole. chim.itthieme-connect.de
The stability of these tautomers is delicately balanced and influenced by the substitution pattern on the heterocyclic ring. thieme-connect.de While the parent isoindole exists predominantly as the aromatic 2H-isomer, substitution at the C1 or C3 position can shift the equilibrium. thieme-connect.de Specifically, placing an aryl group at C3 favors the 1H-isoindole tautomer, as it allows for conjugation with the C=N double bond. thieme-connect.de This effect is even more pronounced with strong electron-donating groups, such as alkoxy (OR) or amino (NR2) groups, at the C3 position; in these cases, the 1H-isoindole isomer is observed almost exclusively. thieme-connect.de
1H-isoindoles are known for their high reactivity and are often unstable, making them challenging to isolate. researchgate.net Their instability is partly due to a tendency to undergo self-condensation between the 1H- and 2H-tautomers. thieme-connect.de The heterocyclic portion of the isoindole is electron-rich and thus susceptible to various chemical transformations. thieme-connect.de One of the most characteristic reactions is their participation as dienes in cycloaddition reactions. researchgate.net The reactivity can be conceptually reversed through an "umpolung" strategy, where protonation at the C1 position generates an electrophilic isoindolium ion, opening pathways for nucleophilic attack. nih.gov
Role of the Methoxy (B1213986) Substituent in Chemical Transformations
The methoxy group at the C3 position of the 1H-isoindole ring, as seen in 3-Methoxy-1-phenyl-1H-isoindole, plays a crucial role in dictating the molecule's stability and reactivity. As a strong electron-donating group, the methoxy substituent significantly stabilizes the 1H-isoindole tautomer over the 2H form. thieme-connect.de This stabilization arises from the conjugation of the methoxy group's lone pair of electrons with the imine (C=N) bond, which is an effect that is generally observed with electron-donating groups at this position. thieme-connect.deacs.org
The electron-donating nature of the methoxy group enhances the electron density of the isoindole ring system, influencing its participation in various reactions. In palladium-catalyzed reactions, for instance, the presence of electron-donating methoxy groups on an aromatic ring can sometimes reduce the reaction yield compared to unsubstituted or electron-withdrawn analogues, as it can affect the facility of oxidative insertion steps. nih.gov Conversely, in other transformations, such as certain rhodium-catalyzed cascade reactions, substrates with electron-donating groups like methoxy have been shown to produce excellent yields. acs.org
Chemical Transformations Involving the Phenyl Moiety
The phenyl group at the C1 position of this compound introduces an additional site for chemical modification. While the isoindole core is often the primary site of reactivity, the phenyl ring can undergo its own set of transformations, typically electrophilic aromatic substitution. The specific conditions of a reaction will determine whether the isoindole nucleus or the pendant phenyl ring reacts.
In studies on related 2-methyl-1-(substituted phenyl)isoindolinium ylides, the electronic nature of substituents on the phenyl ring was shown to influence the pathways of rearrangement reactions. acs.org Furthermore, research on the reduction of related dione (B5365651) structures, such as 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, demonstrates that the phenyl group is generally stable under these conditions while other parts of the molecule react. researchgate.net
The phenyl group can also play a directing role in more complex transformations. For example, in cobalt-catalyzed C-H activation and annulation reactions of isoindole N-oxides bearing a C-aryl substituent, the reaction occurs on the phenyl ring. chim.it The reaction tolerates a wide array of substituents on the phenyl ring, from electron-donating methoxy groups to electron-withdrawing nitro groups, leading to complex spirocyclic isoindolines. chim.it
Electrophilic and Nucleophilic Reactivity of the Isoindole Core
The isoindole core possesses a dual reactivity profile, capable of acting as both a nucleophile and, under certain conditions, an electrophile. nih.gov The lone pair of electrons on the nitrogen atom imparts significant electron density to the heterocyclic ring, making the C1 position, in particular, nucleophilic. nih.gov This nucleophilicity drives the most common reactions of isoindoles, such as electrophilic aromatic substitution. nih.gov
Conversely, the isoindole core can be rendered electrophilic. Protonation of the isoindole at the C1 position generates a stable isoindolium salt. nih.gov This "umpolung" (reversal of polarity) makes the C3 position electrophilic and susceptible to attack by nucleophiles. nih.gov This strategy has been used in one-pot syntheses of polycyclic isoindolines via a Pictet-Spengler-type cyclization, where the in situ-generated isoindolium ion reacts with an internal nucleophile. nih.gov
The reactivity is also evident in isoindolium ions generated from precursors like N-aryl-3-hydroxyisoindolinones. These N-acyliminium cations are electrophilic and can react with nucleophiles. For example, reaction with tert-enamides can lead to either a hetero-Diels-Alder reaction or a nucleophilic addition followed by elimination, depending on steric factors. beilstein-journals.org In isoindole-1,3(2H)-dione derivatives, the carbonyl groups are electrophilic and readily undergo nucleophilic addition reactions. smolecule.com
Cycloaddition Chemistry of 1H-Isoindoles
Cycloaddition reactions represent one of the most significant classes of transformations for the isoindole ring system, which is highly predisposed to act as an electron-rich diene. researchgate.netnih.gov This reactivity has been exploited to construct a wide variety of complex polycyclic and heterocyclic structures. The inherent instability of many isoindoles often leads to their generation in situ, followed immediately by trapping with a suitable dienophile. researchgate.net
The [4+2] cycloaddition, or Diels-Alder reaction, is a hallmark of isoindole chemistry. thieme-connect.deresearchgate.net Isoindoles readily react with a range of dienophiles, including maleimides and dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form bridged cycloadducts. researchgate.netchim.it The reaction often proceeds rapidly, even at room temperature. chim.it
The course of these reactions can be influenced by reaction conditions. For example, the reaction of 1-substituted isoindoles with N-phenylmaleimide can yield Diels-Alder adducts under one set of conditions (isopropanol reflux) but Michael adducts under another (acetic acid reflux). chim.it The Curtin-Hammett principle is often invoked to explain the reactivity of isoindole systems that exist as a mixture of tautomers in solution; even if one tautomer is present in a small amount, it can be the one that reacts preferentially in a cycloaddition. researchgate.netscispace.com Tandem reactions that combine an initial multicomponent reaction like the Ugi reaction with a subsequent intramolecular Diels-Alder (IMDA) reaction have been developed to create complex isoindole-based scaffolds in a single pot. nih.gov
Beyond the Diels-Alder reaction, isoindoles and their precursors engage in other pericyclic processes. Retro-Diels-Alder reactions are a common method for generating transient isoindoles. thieme-connect.de Heating benzo-fused [2.2.1] bicyclic adducts at high temperatures leads to the fragmentation and release of the isoindole, which can be trapped or isolated if sufficiently stable. thieme-connect.de
Electrocyclization reactions are also prominent in isoindole chemistry. Nitrile ylides, which can be generated from the reaction of a carbene with a nitrile, can undergo 1,5-electrocyclization to form heterocyclic molecules. acs.org A rhodium-catalyzed cascade reaction has been developed where an in situ-generated vinylcarbene reacts with a nitrile to form a conjugated nitrile ylide, which then participates in a complex cascade involving a 1,7-electrocyclization and subsequent transformations to build the 1H-isoindole motif. acs.org Additionally, münchnones have been shown to react with arynes in a [3+2] cycloaddition followed by a [4+2] cycloreversion sequence to afford isoindoles. osi.lv
Data Tables
Table 1: Influence of Substituents on 1H-Isoindole Tautomer Stability
| Substituent at C3 | Favored Tautomer | Rationale | Source |
|---|---|---|---|
| Hydrogen | 2H-Isoindole | Aromaticity of the 2H-tautomer is favored. | thieme-connect.de |
| Methyl | 1H-Isoindole | The methyl group is sufficient to tip the balance toward the 1H-isomer. | thieme-connect.de |
| Aryl (Electron-Rich) | 1H-Isoindole | Conjugation of the aryl group with the C=N bond stabilizes the 1H-form. | thieme-connect.de |
| Methoxy (-OCH3) | 1H-Isoindole | Strong electron-donating group provides significant conjugative stabilization. | thieme-connect.de |
| Amino (-NR2) | 1H-Isoindole | Strong electron-donating group provides significant conjugative stabilization. | thieme-connect.de |
| Isoindole Type | Reaction Partner | Reaction Type | Product Type | Source |
|---|---|---|---|---|
| N-Alkyl-2H-isoindole | N-Phenylmaleimide (NPM) | Diels-Alder [4+2] | Bridged Polycyclic Imide | chim.it |
| 1-Ethoxyisoindole | Maleimide Derivatives | Diels-Alder [4+2] | Bridged Adducts | scispace.com |
| N-Aryl-1-oxo-1H-isoindolium | N-Vinyl Lactams | Imino-Diels-Alder [4+2] | Isoindoloquinolines | beilstein-journals.org |
| Isoindole N-oxide | Dimethyl Acetylenedicarboxylate (DMAD) | [4+2] Cycloaddition | Naphthalene derivative (after aromatization) | chim.it |
Isomerization Pathways and Intrinsic Stability of 1H-Isoindoles
The stability of the isoindole ring system is a topic of significant interest in organic chemistry. Isoindoles can exist in two tautomeric forms: the 1H-isoindole and the 2H-isoindole. chim.it The 1H-isoindole form possesses an aromatic benzene ring fused to a non-aromatic five-membered ring, whereas the 2H-isoindole tautomer features a fully aromatic pyrrole-like ring, which disrupts the aromaticity of the six-membered ring. chim.it
Generally, the preparation of the 1H-isoindole core is considered challenging due to its inherent tendency to isomerize into the more stable, aromatic 2H-isoindole form. acs.org However, computational studies have provided a more nuanced understanding. Density Functional Theory (DFT) calculations suggest that the isoindole isomer (2H-isoindole) is more stable than the 1H-isoindole. worldscientific.com Despite the 10π electron system in the 2-hydroxyisoindole tautomer, the 1H-form of isoindole N-oxides is often thermodynamically more stable due to the high resonance stabilization energy of the benzene ring. chim.it
Certain structural features can "lock" the molecule into the 1H-isoindole form. For instance, disubstitution at the sp3-hybridized carbon atom in the five-membered ring effectively prevents tautomerization. chim.it The stability and reactivity of these systems are also influenced by substituents. For example, compounds with an extended conjugation pathway can exhibit surprising stability against photochemical isomerization and thermal decomposition. acs.orgnih.gov
Investigation of Reaction Mechanisms and Transient Intermediates
The reactions of 1H-isoindoles often proceed through complex mechanisms involving various transient intermediates. Elucidating these pathways requires a combination of experimental and computational approaches.
Experimental Mechanistic Elucidation
Experimental studies have provided crucial evidence for proposed reaction mechanisms. In the synthesis of complex 1H-isoindole-containing scaffolds, deuterium (B1214612) labeling experiments have been instrumental. For instance, in a rhodium-catalyzed cascade reaction, a deuterium labeling study confirmed a 1,5-H shift as a key step in the proposed mechanism, with no scrambling of the deuterium into other positions. acs.org
The formation of transient intermediates, such as Schiff bases, has been observed and characterized. In reactions involving aldehydes and amines, which are fundamental to many biochemical pathways, hemiaminal and Schiff base intermediates can be detected using advanced NMR techniques like Chemical Exchange Saturation Transfer (CEST) NMR, even at very low populations (<0.1%). nih.gov These intermediates are often unstable and part of a reversible equilibrium, making them difficult to observe with conventional methods. nih.gov
In some cases, the reaction mechanism involves the formation of a putative intermediate, such as an amino diketone, which then undergoes cyclization. The pathway of this cyclization can be controlled by factors like the relative reactivity of different functional groups within the intermediate. rsc.org The solvent can also play a highly significant role in the reaction outcome, as seen in triflation reactions to form 1H-isoindole building blocks, where the choice of solvent dramatically affects the conversion rate. acs.orgnih.gov
Computational Insights into Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms involving 1H-isoindoles. researchgate.net These calculations provide insights into the energies of reactants, intermediates, transition states, and products, helping to map out the most likely reaction pathways.
For example, in a rhodium-catalyzed cascade reaction leading to 1H-isoindole-containing products, DFT calculations elucidated the energetic landscape of the entire process. acs.orgacs.org The calculations identified the turnover frequency determining intermediate (TDI) and the turnover frequency determining transition state (TDTS), providing a quantitative measure of the reaction's energetic span. acs.org These studies revealed a multi-step process involving the formation of a nitrile ylide, a 1,7-electrocyclization, a nucleophilic attack of an azepine nitrogen, and a final 1,5-H shift to form the aromatic isoindole derivative. acs.org
Computational studies have also been used to explore tautomeric transformations and the relative stabilities of isoindole isomers in both the gas phase and in solution, using models like the polarizable continuum model (PCM). worldscientific.com Furthermore, DFT calculations have supported proposed mechanisms by evaluating alternative pathways and demonstrating why they are less favorable. For instance, an alternative pathway involving the reaction of two vinylcarbene intermediates was found to be not competitive with the primary proposed mechanism. acs.org
Table of Research Findings on 1H-Isoindole Mechanisms
| Research Focus | Key Finding | Method | Reference |
|---|---|---|---|
| Reaction Cascade | A rhodium-catalyzed cascade trifunctionalizes a nitrile to form a 1H-isoindole core. | DFT Calculations, Deuterium Labeling | acs.orgacs.org |
| Isomer Stability | The 2H-isoindole tautomer is computationally shown to be more stable than the 1H-isoindole. | DFT Calculations (B3LYP/6-311G(d,p)) | worldscientific.com |
| Intermediate Detection | Transient hemiaminal and Schiff base intermediates can be observed and quantified by CEST NMR. | CEST NMR Spectroscopy | nih.gov |
| Synthetic Strategy | The choice of solvent (Et2O) is critical for the efficient formation of a triflate handle on an isoindolinone precursor. | Experimental Synthesis | acs.orgnih.gov |
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Advanced Spectroscopic Characterization and Structural Analysis of 3 Methoxy 1 Phenyl 1h Isoindole
Luminescence Spectroscopy (Fluorescence) for Optical Properties
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Synthesis and Chemical Relevance of Derivatives and Analogues of 3 Methoxy 1 Phenyl 1h Isoindole
Strategies for Functionalization of the Isoindole Nucleus
The functionalization of the isoindole nucleus is a critical aspect of its chemistry, allowing for the synthesis of a diverse range of derivatives with tailored properties. The inherent reactivity of the isoindole system, particularly its electron-rich nature, makes it amenable to various chemical transformations. Key strategies for functionalization primarily revolve around electrophilic aromatic substitutions. The resonance donation from the lone pair of electrons on the isoindole nitrogen enhances the nucleophilicity of the α-position, making it a prime target for electrophiles. nih.gov
Common functionalization strategies include:
Electrophilic Substitution: This is one of the most frequently reported reactions for isoindoles. nih.gov The electron-rich pyrrole (B145914) ring of the isoindole nucleus readily reacts with a variety of electrophiles. The position of substitution is influenced by the electronic properties of both the isoindole and the attacking electrophile.
Halogenation: The introduction of halogen atoms onto the isoindole ring can serve as a handle for further synthetic modifications, such as cross-coupling reactions.
Nitration: The introduction of a nitro group, typically at the 4-position, has been reported for 2H-isoindole derivatives. nih.gov This functional group can be subsequently reduced to an amino group, providing a route to further derivatization. nih.gov
Cycloaddition Reactions: The diene-like character of the pyrrole ring in isoindoles makes them suitable partners in Diels-Alder reactions, leading to the formation of complex polycyclic structures. researchgate.net
C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer a direct approach to introduce new substituents onto the isoindole nucleus without the need for pre-functionalized starting materials. nih.govnih.gov This strategy has been successfully applied to the arylation of indoles and can be extended to isoindole systems. nih.govorganic-chemistry.org
The choice of functionalization strategy is often dictated by the desired substitution pattern and the stability of the isoindole starting material. The presence of substituents on the isoindole ring can significantly influence the regioselectivity of these reactions. nih.gov
Derivatization at the Nitrogen Atom (applicable to related isoindole systems)
Modification at the nitrogen atom of the isoindole ring is a fundamental strategy for altering the electronic properties, stability, and biological activity of these compounds. A common approach for derivatization at the nitrogen atom is N-alkylation.
For instance, 3-alkoxy-1H-isoindoles can undergo regioselective N-alkylation with reagents like trialkyloxonium tetrafluoroborates or alkyl trifluoromethanesulfonates. researchgate.net This reaction leads to the formation of 3-alkoxy-2-alkyl-1H-isoindolium salts. researchgate.net These salts are stable precursors that, upon deprotonation, can generate reactive 1-alkoxy-2-alkyl-2H-isoindoles in solution. researchgate.net
Another approach to N-functionalization involves the introduction of an amidine group. N-substitution with an amidine has been shown to lower the activation energy for certain reactions. nih.gov The synthesis of N,N′-Di-Boc-2H-isoindole-2-carboxamidine represents the first example of a guanidine-substituted isoindole, expanding the scope of N-derivatization. nih.gov
The introduction of various substituents on the nitrogen atom can significantly impact the reactivity and stability of the isoindole ring system. These modifications are crucial for fine-tuning the properties of isoindole derivatives for specific applications.
Influence of Substituents on the Chemical Behavior and Stability of Isoindoles
The stability and chemical behavior of the isoindole nucleus are highly sensitive to the nature and position of substituents on both the benzene (B151609) and pyrrole rings. The parent isoindole is a highly reactive and unstable molecule. researchgate.net However, the introduction of specific functional groups can significantly enhance its stability.
Electronic Effects:
Electron-withdrawing groups on the benzene ring tend to increase the stability of the isoindole system. rsc.orgnih.gov For example, 4,5,6,7-tetrabromoisoindole is a stable crystalline solid. stackexchange.com The introduction of electron-withdrawing substituents into a dialdehyde (B1249045) precursor can lead to stable isoindole products in a one-step synthesis. nih.gov
Electron-donating groups , such as methyl groups, have been observed to destabilize the 2H-isoindole tautomer. rsc.orgnih.gov
Steric Effects:
Increasing the bulk and degree of substitution at the C-1 position of the isoindole can lead to a substantial increase in product stability. nih.gov This steric hindrance can prevent degradation pathways.
Tautomeric Equilibrium:
Substituents can also influence the tautomeric equilibrium between the 2H-isoindole and 1H-isoindole forms. stackexchange.com Solvents can also play a role in shifting this equilibrium; for example, dimethylsulfoxide tends to favor the N-hydrogen tautomer, while protic solvents like alcohols favor the imine tautomer. stackexchange.com
The following table summarizes the influence of different substituents on the stability of the isoindole nucleus:
| Substituent Type | Position | Effect on Stability | Reference |
| Electron-withdrawing | Benzene ring | Increases stability | rsc.orgnih.gov |
| Electron-donating | Benzene ring | Decreases stability of 2H-tautomer | rsc.orgnih.gov |
| Bulky groups | C-1 position | Increases stability | nih.gov |
| Pivaloyl group | C-5 position | Stabilizes the isoindole | stackexchange.com |
Synthesis of Complex Polycyclic Architectures Incorporating the 1H-Isoindole Motif
The unique structural and electronic properties of the 1H-isoindole motif make it a valuable building block for the construction of complex polycyclic architectures. Several synthetic strategies have been developed to incorporate the isoindole nucleus into larger, fused-ring systems.
One effective method involves an "umpolung" strategy, where the typically nucleophilic isoindole is converted into an electrophilic species. nih.gov In a one-pot synthesis of polycyclic isoindolines, in situ-generated nucleophilic isoindoles are protonated to form electrophilic isoindoliums. nih.govnih.gov These intermediates then undergo a Pictet-Spengler-type cyclization to yield a variety of polycyclic isoindolines in good yields. nih.govnih.gov This approach extends the scope of the Pictet-Spengler reaction to include isoindolium electrophiles. nih.gov
Another powerful technique for constructing polycyclic systems is the Diels-Alder reaction. The pyrrole moiety of the isoindole can act as a diene in [4+2] cycloaddition reactions with various dienophiles. This strategy has been utilized in the synthesis of complex natural products containing the isoindolinone moiety. The intramolecular Diels-Alder reaction is a particularly efficient way to build the core structure of these molecules.
Furthermore, rhodium-catalyzed cascade reactions have been employed for the synthesis of products containing the 1H-isoindole motif, leading to a significant increase in molecular complexity. acs.org These reactions can involve the trifunctionalization of a nitrile moiety, triggered by the formation of a nitrile ylide with extended conjugation. acs.org
The presence of quaternary centers in some complex polycyclic terpenes provides a unique guide for synthetic planning. researchgate.net Although not directly involving isoindoles, the principle of using sterically demanding centers to control reactivity and selectivity can be applied to the synthesis of complex isoindole-containing molecules. researchgate.net
Regioselective Synthesis of Substituted Isoindole Derivatives
The regioselective synthesis of substituted isoindole derivatives is crucial for controlling the properties and biological activity of these compounds. The inherent reactivity of the isoindole nucleus can lead to a mixture of products if the reaction conditions are not carefully controlled.
One approach to achieve regioselectivity is through a three-component assembly of stabilized fluorescent isoindoles. nih.gov This method involves the tandem addition of an amine and a thiol to an aromatic dialdehyde. nih.gov The introduction of electron-withdrawing substituents into the dialdehyde component not only affords stable isoindole products but can also influence the regioselectivity of the reaction. nih.gov
In the synthesis of polycyclic isoindolines via an isoindole umpolung strategy, the regioselectivity of the cyclization is influenced by the stability of the intermediate isoindolium regioisomer. nih.gov For example, with a chlorine substituent at the 4-position of the isoindole, the more stable isoindolium regioisomer cyclizes to form the major product. nih.gov The stability of the isoindolium is affected by the position of the substituent relative to the iminium group. nih.gov
For the related indole (B1671886) systems, directing groups have been successfully employed to achieve site-selective C-H functionalization at the benzene core (C4 to C7 positions). nih.gov For instance, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions, while a pivaloyl group at the C3 position can direct arylation to the C5 and C4 positions. nih.gov While these examples are for indoles, the underlying principles of using directing groups to control regioselectivity could be applicable to the functionalization of the isoindole nucleus.
Emerging Applications and Future Research Directions in 3 Methoxy 1 Phenyl 1h Isoindole Chemistry
Role as a Key Intermediate in Complex Organic Synthesis
The 1H-isoindole motif is a valuable structural unit found in numerous biologically active compounds and natural products, making its synthesis a key focus in modern organic chemistry. acs.org 3-Methoxy-1-phenyl-1H-isoindole and its derivatives serve as crucial intermediates in the construction of more complex molecular architectures. researchgate.net The synthesis of the 1H-isoindole core can be challenging due to its tendency to isomerize into more stable aromatic isoindoles. acs.org However, recent advancements, such as rhodium-catalyzed cascade reactions, have enabled the diastereoselective synthesis of products containing the 1H-isoindole motif with a significant increase in molecular complexity. acs.org
One notable synthetic strategy involves a nitrile trifunctionalization triggered by the formation of a nitrile ylide with extended conjugation. acs.org This process, elucidated through a combination of experimental data and density functional theory (DFT) calculations, involves the reaction of a rhodium vinylcarbene with a nitrile. acs.org The presence of an electron-donating methoxy (B1213986) group on the 2-diazo-2-phenylacetate moiety has been shown to result in excellent yields of the desired isoindole product. acs.org This highlights the importance of substituent effects in directing the course of these complex transformations.
Potential in the Design of Advanced Materials
Isoindole derivatives are increasingly recognized for their potential in materials science. ua.es Their unique electronic and optical properties make them attractive candidates for a range of applications, from dye chemistry to advanced electronic devices.
Exploration of Optical and Electronic Properties
Organic compounds possessing high nonlinear optical (NLO) properties are valuable for applications in telecommunications and optical data storage. acgpubs.org Isoindoles, including derivatives of this compound, are considered promising NLO materials due to their delocalized π-electron systems. acgpubs.org The electronic properties of these molecules can be tuned by introducing various substituents. For instance, the presence of a methoxy group can influence the polarity and reactivity of the isoindole framework. cymitquimica.com
Research into N-substituted isoindole-1,3-dione derivatives has demonstrated that their structural and electronic properties can be investigated using both experimental techniques and DFT methods. acgpubs.org Studies on various isoindole-1,3-dione compounds have involved the calculation of key optical parameters such as absorbance, transmittance, optical band gap, and refractive index. acgpubs.org These parameters are crucial for determining the potential applications of these materials, for example, as insulators or dielectric materials. acgpubs.org
Application in Dye Chemistry
The intense color of many isoindole derivatives has led to their use as pigments and dyes. rsc.org Phthalocyanines, which are cyclic tetramers of isoindole, form intensely colored coordination complexes with a wide range of elements and have found widespread use in this regard. rsc.org The specific chromophoric properties of this compound itself are an area ripe for further investigation, with the potential to develop novel dyes with tailored absorption and emission characteristics.
Catalytic Aspects and Ligand Design Involving Isoindole Derivatives
The utility of isoindole derivatives extends into the realm of catalysis and coordination chemistry. Isoindoline-based ligands have gained significant interest due to their modular nature, allowing for the synthesis of a variety of metal complexes. researchgate.net These complexes have shown promise in homogeneous catalysis. researchgate.net The central isoindoline (B1297411) scaffold can be deprotonated to form a monoanionic NNN pincer ligand, which can coordinate to various transition metals. researchgate.net
While direct catalytic applications of this compound are not yet extensively documented, the broader class of isoindole derivatives provides a strong foundation for future research in this area. The synthesis of new isoindole-based ligands could lead to the development of novel catalysts for a variety of organic transformations. Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, and the exploration of isoindole-based ligands could unlock new reactivity and selectivity. researchgate.net
Unexplored Reactivity and Novel Transformations
The inherent reactivity of the isoindole ring system presents opportunities for discovering novel chemical transformations. thieme-connect.com Isoindoles are known to be highly reactive aromatic heterocycles. researchgate.net While this reactivity can make them challenging to prepare and handle, it also makes them valuable precursors for accessing a diverse array of derivatives. thieme-connect.com
The 1H-isoindole tautomer, as seen in this compound, is often less stable than the corresponding 2H-isoindole. ua.es This inherent instability can be harnessed to drive reactions towards the formation of new and complex heterocyclic systems. For example, isoindoles can act as reactive dienes in Diels-Alder reactions. ua.es The specific influence of the methoxy and phenyl substituents on the reactivity of the this compound core in such cycloadditions and other transformations remains a fertile ground for investigation.
Synergistic Approaches: Integrating Experimental Synthesis with Advanced Computational Modeling
The synergy between experimental synthesis and computational modeling is becoming increasingly crucial in modern chemical research. As demonstrated in the rhodium-catalyzed synthesis of 1H-isoindole-containing scaffolds, DFT calculations can provide invaluable insights into reaction mechanisms that are difficult to probe experimentally. acs.org Computational studies can help to elucidate the precise steps of a reaction pathway, rationalize the effects of different substituents, and even predict the outcome of new reactions. acs.org
For this compound, computational modeling can be employed to:
Predict its optical and electronic properties.
Investigate its reactivity in various chemical transformations.
Design novel derivatives with tailored properties for specific applications.
Understand the stability of different tautomers and conformers.
By integrating advanced computational modeling with experimental synthesis, researchers can accelerate the discovery and development of new applications for this compound and its derivatives. This dual approach allows for a more rational design of experiments and a deeper understanding of the fundamental chemical principles governing the behavior of these fascinating molecules. Computational studies, such as molecular docking and dynamic simulations, are already being used to investigate the reactivity and stability of related isoindoline-1,3-diones as potential therapeutic agents. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methoxy-1-phenyl-1H-isoindole derivatives, and how can their regioselectivity be controlled?
- The synthesis of 3-Methoxy-1-aryl-1H-isoindoles typically follows methods developed by Hennige and Kreher, leveraging the ambivalent reactivity of 3-methoxy-substituted isoindoles. For example, 3-Methoxy-1-(2,4,6-trimethoxyphenyl)-1H-isoindole is synthesized via triflate salt intermediates, with yields up to 85% under mild conditions (ether, 24h, room temperature) . Regioselectivity is influenced by electron-donating substituents on the aryl group, which stabilize intermediates during cyclization.
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- 1H/13C NMR is critical for confirming substitution patterns. For instance, in 4-Methoxy-3-(4-methoxybenzyl)-1H-indole, aromatic protons appear as doublets (δ 7.25–6.51 ppm), and methoxy groups resonate as singlets (δ 3.82–3.90 ppm) . IR spectroscopy helps identify functional groups (e.g., N–H stretches at ~3400 cm⁻¹), while HRMS validates molecular weights (e.g., C17H18NO2: m/z 268.1338 [M+H]+) .
Advanced Research Questions
Q. How can reaction conditions be optimized for iodine-catalyzed electrophilic substitutions involving this compound?
- Optimization studies (Table 1 in ) demonstrate that iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield for indole coupling reactions. Elevated temperatures (>80°C) reduce yields slightly (95%), while lower temperatures or alternative catalysts (FeCl3, AlCl3) underperform (<67%). Methodological guidance: Prioritize iodine catalysis with strict temperature control (40–80°C) and monitor reaction progress via HPLC .
Q. How do substituents on the phenyl ring influence the stability and reactivity of this compound derivatives?
- Electron-rich aryl groups (e.g., 2,4,6-trimethoxyphenyl) enhance stability by delocalizing charge in intermediates, as seen in the synthesis of triflate salts (e.g., 6.11a, mp 124–126°C) . Conversely, electron-withdrawing groups may accelerate decomposition. Use Hammett parameters (σ+) to predict substituent effects on reaction rates and intermediate stability .
Q. How should researchers resolve contradictions in spectral data for structurally similar isoindole derivatives?
- Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. For example, in 3-Methoxy-1H-isoindolium salts, dynamic exchange between protonated and neutral forms can split signals. Use deuterated solvents, variable-temperature NMR, or X-ray crystallography (e.g., C18H19N4O4 structure resolved via single-crystal analysis) to confirm assignments .
Q. What strategies are effective for synthesizing downstream derivatives of this compound?
- Functionalization at C3 : Electrophilic substitution (e.g., iodination, formylation) is feasible due to the electron-rich isoindole core. For example, 3-Formyl-4-methoxy-1-(triisopropylsilyl)indole is synthesized via Vilsmeier-Haack formylation . Cross-coupling reactions : Suzuki-Miyaura coupling with boronic esters (e.g., C20H22BNO2 derivatives) enables aryl diversification .
Methodological Considerations
Q. How can researchers design experiments to mitigate byproduct formation during isoindole synthesis?
- Key factors:
- Purification : Use flash chromatography (cyclohexane/EtOAc gradients) for intermediates .
- Protecting groups : Triisopropylsilyl (TIPS) groups prevent unwanted side reactions at N1 during functionalization .
- Stoichiometry : Maintain a 1:1 ratio of aryl precursors to isoindole nuclei to minimize oligomerization .
Q. What analytical workflows are recommended for validating synthetic yields and purity?
- Quantitative HPLC : Monitor reaction completion (e.g., 97.5% yield for N-methoxyindole derivatives after 3h reflux) .
- Elemental analysis : Compare calculated vs. experimental values (e.g., C18H19N4O4: C 69.08% vs. 69.00% theoretical) .
- TLC : Use Kieselgel/Ether systems (Rf = 0.44) for rapid assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
